molecular formula C13H13NO4 B1489747 Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate CAS No. 1071788-87-8

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B1489747
CAS No.: 1071788-87-8
M. Wt: 247.25 g/mol
InChI Key: RMSISQARGKWFFF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isoxazole ring, a hydroxyphenyl group, and an ethyl ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-hydroxybenzoic acid and ethyl acetoacetate.

  • Reaction Steps: The process involves the formation of an isoxazole ring through a cyclization reaction. This is often achieved by reacting the starting materials with a dehydrating agent such as phosphorus oxychloride (POCl3) under controlled temperature conditions.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Some manufacturers may employ continuous flow synthesis to increase production efficiency and reduce waste.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Alkylated derivatives, halogenated compounds.

Scientific Research Applications

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: The compound is utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within cells.

  • Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate is compared with similar compounds to highlight its uniqueness:

  • p-Coumaric Acid Ethyl Ester: Similar in structure but differs in the presence of the isoxazole ring.

  • Ethyl 3-(4-Hydroxyphenyl)acrylate: Similar phenyl group but lacks the isoxazole ring.

  • Ethyl 3-(4-Hydroxyphenyl)propanoate: Similar ester group but different core structure.

These compounds share some structural similarities but differ in their functional groups and core structures, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(16)11-8(2)18-14-12(11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSISQARGKWFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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